molecular formula C12H14O3 B1296760 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid CAS No. 51036-98-7

4-(3,4-Dimethylphenyl)-4-oxobutanoic acid

Cat. No.: B1296760
CAS No.: 51036-98-7
M. Wt: 206.24 g/mol
InChI Key: UXIHUHNPOHTZAQ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-4-oxobutanoic acid is an organic compound with a molecular formula of C12H14O3 It is characterized by the presence of a 3,4-dimethylphenyl group attached to a 4-oxobutanoic acid moiety

Mechanism of Action

Target of Action

It is closely related to compounds involved in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that its targets could be involved in similar biochemical processes.

Mode of Action

Based on its structural similarity to compounds used in suzuki–miyaura coupling , it may interact with its targets through a similar mechanism. This involves the formation of new carbon-carbon bonds under mild and functional group tolerant reaction conditions .

Biochemical Pathways

Compounds involved in suzuki–miyaura coupling and boron-catalysed direct amidation reactions have been shown to affect various biochemical pathways. These include oxidative addition and transmetalation , which involve the transfer of groups between molecules and could potentially be affected by this compound.

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that factors such as molecular size, polarity, and the presence of functional groups can influence their bioavailability and distribution within the body .

Result of Action

Related compounds have been shown to have various effects, such as the inhibition of nitrification , which could potentially be a result of this compound’s action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect its stability and reactivity . For example, the stability of similar compounds has been shown to be affected by storage temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid typically involves the reaction of 3,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen condensation mechanism, followed by hydrolysis and decarboxylation to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimizations for large-scale reactions. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxylic or ketone groups.

    Reduction: Formation of 4-(3,4-dimethylphenyl)-4-hydroxybutanoic acid.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethylphenyl)-4-hydroxybutanoic acid
  • 3,4-Dimethylphenylacetic acid
  • 4-(3,4-Dimethylphenyl)-4-oxopentanoic acid

Uniqueness

4-(3,4-Dimethylphenyl)-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its combination of a 3,4-dimethylphenyl group with a 4-oxobutanoic acid moiety makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-3-4-10(7-9(8)2)11(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIHUHNPOHTZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311847
Record name 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51036-98-7
Record name 51036-98-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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